8-Azido-1-octanamine HCl

Bioconjugation PROTAC linker design ADC spacer optimization

Heterobifunctional C8 alkyl linkers require precise spacer length for optimal bioconjugation outcomes. Substituting with C6 or PEG analogs alters membrane partitioning, conjugation efficiency, or ternary complex formation in PROTACs. - C8 chain length (10-12 Å extended) enables lipid bilayer insertion and hydrophobic payload compatibility-properties not achievable with C6 or hydrophilic PEG linkers. - HCl salt form ensures room-temperature handling stability and aqueous solubility in liposome buffers without organic co-solvents. - Suitable for PROTAC linker assembly, ADC construction, and hydrophobic polymer functionalization.

Molecular Formula C26H60Cl3N13
Molecular Weight 661.21
CAS No. 1392515-98-8
Cat. No. B2807159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azido-1-octanamine HCl
CAS1392515-98-8
Molecular FormulaC26H60Cl3N13
Molecular Weight661.21
Structural Identifiers
SMILESCC#N.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.C(CCCCN=[N+]=[N-])CCCN.Cl.Cl.Cl
InChIInChI=1S/3C8H18N4.C2H3N.3ClH/c3*9-7-5-3-1-2-4-6-8-11-12-10;1-2-3;;;/h3*1-9H2;1H3;3*1H
InChIKeyZQPUPFOQHFBLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Azido-1-octanamine HCl Procurement & Overview


8-Azido-1-octanamine HCl (CAS 1392515-98-8) is a heterobifunctional linker composed of an eight-carbon linear alkyl chain terminated with an azido group at one end and a primary amine at the other, supplied as a stable hydrochloride salt [1]. With a molecular formula of C8H19ClN4 and a molecular weight of 206.72 g/mol, this compound enables orthogonal conjugation via the amine group (amide bond formation with carboxylic acids or activated esters) and the azide group (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) [1]. The hydrochloride salt form enhances water solubility and room-temperature handling stability compared to the free base, making it suitable for aqueous biological conjugation workflows .

Conjugation Orthogonal amine-azide click chemistry
Spacer Hydrophobic C8 alkyl chain (~10–12 Å estimated)
Form Stable HCl salt for aqueous bioconjugation

8-Azido-1-octanamine HCl Substitution Limitations


Although all azido-alkylamine linkers share the same terminal functional groups, substituting 8-Azido-1-octanamine HCl with a shorter-chain analog (e.g., 6-azido-1-hexanamine), a PEG-based linker (e.g., azido-PEGn-amine), or the free base form results in quantifiably different spacer arm length, hydrophobicity, and membrane interaction behavior [1]. The C8 alkyl chain provides a specific hydrophobic spacer length of approximately 10–12 Å in extended conformation, which differs substantially from C6 (~7–9 Å) and C11 (~14–16 Å) alternatives [2]. Furthermore, the hydrochloride salt form ensures room-temperature shipping stability and aqueous solubility that the free base does not offer . In bioconjugation applications where the distance between conjugated moieties, partitioning into lipid membranes, or linker hydrophobicity governs functional outcomes, generic substitution without accounting for these quantitative differences can lead to altered conjugation efficiency, modified spatial orientation, or failed membrane anchoring .

Shorter-chain analogs (e.g., C6)
Spacer length shortens to ~7–9 Å, reducing reach and membrane insertion capability compared to the C8 chain.
PEG-based azido-amine linkers
Hydrophilic PEG spacers lack hydrophobic membrane interaction; cannot substitute for lipid bilayer insertion applications.
Free base form (CAS 867338-63-4)
Requires –20 °C storage and lower aqueous solubility; cold-chain shipping and organic co-solvents may complicate handling.

8-Azido-1-octanamine HCl Differentiation Evidence


Spacer Arm Length

8-Azido-1-octanamine contains an eight-carbon alkyl chain connecting the amine and azide functional groups, yielding an estimated extended spacer length of approximately 10–12 Å . This represents a 30–40% longer spacer arm compared to 6-azido-1-hexanamine (C6 chain, ~7–9 Å), and is approximately 25–30% shorter than 11-azido-1-undecanamine (C11 chain, ~14–16 Å) [1]. The C8 length occupies a middle position in the linear azido-alkylamine series that also includes C5, C6, C9, C10, and C12 variants [2].

Spacer arm length
Class-level
~30–40% longer than C6; ~25–30% shorter than C11
Spacer length context for PROTAC/ADC ternary complex design
Theoretical extended chain estimation; experimental validation recommended
Bioconjugation PROTAC linker design ADC spacer optimization

Hydrophobicity and Membrane Partitioning

The eight-carbon alkyl chain of 8-Azido-1-octanamine confers strong hydrophobicity that enables membrane penetration and lipid bilayer partitioning—a property that shorter-chain analogs and PEG-based linkers lack . Specifically, the C8 chain permits the compound to penetrate cell membranes and hydrophobic regions of polymeric materials, enabling 'trans-interfacial' coupling that is not achievable with 6-azido-1-hexanamine (C6) due to insufficient hydrophobic character . In contrast, PEG-based azido-amine linkers such as azido-PEG2-amine and azido-PEG3-amine provide hydrophilic spacers with minimal membrane interaction .

Membrane interaction
Class-level
C8 enables membrane penetration; C6 and PEG linkers do not
Hydrophobicity-driven membrane anchoring context
Qualitative comparison; class-level inference, data to verify in specific lipid systems
Liposome functionalization Membrane protein labeling Hydrophobic surface modification

Hydrochloride Salt Form Advantages

8-Azido-1-octanamine HCl (CAS 1392515-98-8) is supplied as the hydrochloride salt, which can be shipped at room temperature and stored at 0–8 °C, whereas the free base form (8-azido-1-octanamine, CAS 867338-63-4) requires storage at –20 °C [1]. The hydrochloride salt enhances water solubility, making it directly compatible with aqueous biological conjugation protocols without requiring DMSO or other organic co-solvents that may denature sensitive biomolecules [2]. Typical commercial purity specifications range from 95% to 98% (HPLC) .

Salt form advantage
Reported
HCl salt: 0–8 °C storage, aqueous soluble; free base: –20 °C
Room-temperature shipping and aqueous workflow compatibility
Vendor specifications; solubility assessment per protocol advised
Aqueous bioconjugation Storage stability Procurement logistics

Procurement and Pricing

8-Azido-1-octanamine HCl (CAS 1392515-98-8) is commercially available from multiple vendors with documented pricing and purity specifications. Representative pricing includes $249–$284 per 250 mg and $610–$699 per 1 g at 97% purity [1]. The C8 linker occupies a distinct pricing tier within the azido-alkylamine series, with shorter-chain analogs (e.g., 6-azido-1-hexanamine) typically available at lower cost and longer-chain variants (e.g., 11-azido-1-undecanamine) at higher cost due to synthetic complexity [2]. Standard purity specifications range from 95% to 98% as determined by HPLC, with certificate of analysis including NMR and/or LCMS characterization available upon request .

Procurement pricing
Reported
$249–284/250 mg; $610–699/1 g (97% purity)
Cost-per-mg context for scale-up and budget planning
Commercial listings 2024–2025; purity verified by HPLC/NMR
Linker procurement Cost comparison Vendor availability

8-Azido-1-octanamine HCl Application Scenarios


Liposome Functionalization and Membrane Protein Labeling

The C8 alkyl chain of 8-Azido-1-octanamine HCl enables insertion into lipid bilayer membranes, where the amine group can be conjugated to lipid headgroups and the azide group remains available for subsequent click chemistry with alkyne-functionalized targeting ligands or fluorescent probes . This application leverages the membrane-penetrating hydrophobicity of the C8 chain, a property not achievable with C6 analogs (insufficient hydrophobicity) or PEG-based linkers (hydrophilic, no membrane interaction) . The hydrochloride salt form ensures compatibility with aqueous liposome preparation buffers without requiring organic co-solvents .

PROTAC Linker Optimization

8-Azido-1-octanamine HCl serves as a building block for constructing PROTAC linkers where an intermediate spacer arm of approximately 10–12 Å is required for optimal ternary complex formation [1]. The C8 chain provides greater reach than C6 linkers (~7–9 Å) while avoiding the potential entropic penalties and increased flexibility of C11 linkers (~14–16 Å) that may reduce degradation efficiency [2]. The amine group enables attachment to E3 ligase ligands or target protein binders via amide bond formation, while the azide provides a click chemistry handle for modular assembly [1].

Hydrophobic Material Surface Modification

The hydrophobic C8 alkyl chain enables effective functionalization of hydrophobic polymers (e.g., polyethylene, polystyrene) through amine-mediated surface coupling, followed by azide-click attachment of hydrophilic groups or functional moieties . This 'trans-interfacial' coupling capability, documented for C8 azido-alkylamines, is not achievable with shorter-chain analogs due to insufficient hydrophobic interaction with the polymer surface . The stable hydrochloride salt form facilitates room-temperature handling during material processing workflows .

ADC Payload Conjugation

The C8 alkyl linker of 8-Azido-1-octanamine HCl provides a hydrophobic spacer compatible with hydrophobic payload molecules, complementing the more common PEG-based ADC linkers that impart hydrophilicity [3]. The amine group enables initial anchoring to antibody lysine residues or engineered cysteine residues via NHS ester or maleimide chemistry, while the azide group permits subsequent copper-free click conjugation of strained alkyne-functionalized payloads [3]. The intermediate spacer length (10–12 Å) offers a distinct design option between shorter C6 and longer C11 alkyl linkers in the ADC linker toolbox [2].

Application
Selection Property
Validation Focus
Liposome functionalization & membrane protein labeling
Hydrophobic C8 membrane insertion capability
Membrane anchoring efficiency and click-conjugation yield
PROTAC linker optimization
Intermediate spacer arm length (~10–12 Å context)
Ternary complex formation and degradation endpoint review
Hydrophobic polymer surface modification
Trans-interfacial hydrophobic coupling
Surface functionalization density and stability
ADC payload conjugation
Hydrophobic spacer compatibility with payloads
Payload conjugation efficiency and antibody integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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